L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
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Overview
Description
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide is a complex peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide likely involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Activation of amino acids: Using reagents like HBTU or DIC.
Coupling reactions: Sequentially adding protected amino acids.
Deprotection steps: Removing protecting groups to expose reactive sites.
Cleavage from the resin: Using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: Potentially affecting the histidine or phenylalanine residues.
Reduction: Modifying any disulfide bonds if present.
Substitution: Reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfonic acids, while reduction could result in free thiols.
Scientific Research Applications
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide may have applications in:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating its role in cellular processes or as a potential therapeutic agent.
Medicine: Exploring its use in drug development or as a biomarker.
Mechanism of Action
The mechanism of action for L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Modulating enzyme activity.
Receptor interaction: Triggering or inhibiting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-tryptophyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine .
- N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine .
Uniqueness
L-Histidyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide is unique due to its specific sequence of amino acids and the presence of diaminomethylidene groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
185453-87-6 |
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Molecular Formula |
C35H57N15O6 |
Molecular Weight |
783.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C35H57N15O6/c1-20(2)14-27(50-30(53)23(36)16-22-17-42-19-46-22)33(56)48-24(10-6-12-43-34(38)39)31(54)45-18-28(51)47-25(11-7-13-44-35(40)41)32(55)49-26(29(37)52)15-21-8-4-3-5-9-21/h3-5,8-9,17,19-20,23-27H,6-7,10-16,18,36H2,1-2H3,(H2,37,52)(H,42,46)(H,45,54)(H,47,51)(H,48,56)(H,49,55)(H,50,53)(H4,38,39,43)(H4,40,41,44)/t23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
BCBIISCEXKFZLR-IRGGMKSGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
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